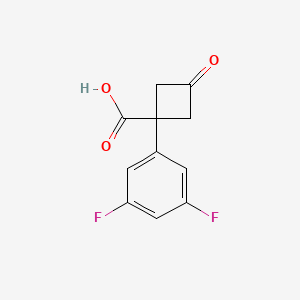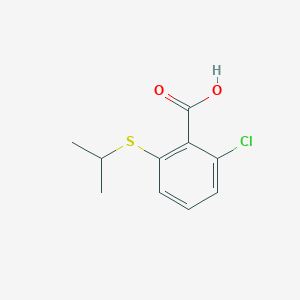
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an isopropyl group and an amine group. The compound also contains a but-3-yn-1-yl group, which introduces an alkyne functionality. This unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with a cyclohexanone derivative, which undergoes alkylation with an appropriate alkyne-containing reagent. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, making it useful for labeling and tracking biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(But-3-yn-1-yl)-4-fluorobenzoyl-piperazine: Contains a similar alkyne group but has a piperazine ring instead of a cyclohexane ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an alkyne group and an indole ring.
Uniqueness
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring, an isopropyl group, and an alkyne functionality. This combination provides a versatile platform for various chemical modifications and applications .
Propriétés
Formule moléculaire |
C13H23N |
|---|---|
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
N-but-3-ynyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H23N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h1,11-14H,5-10H2,2-3H3 |
Clé InChI |
KTHCILLQMWNALE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)NCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


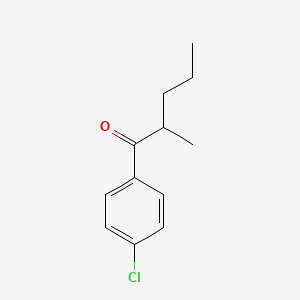
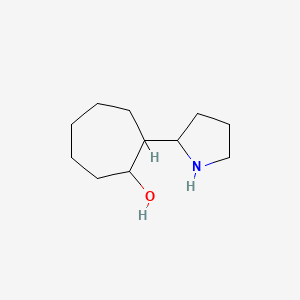
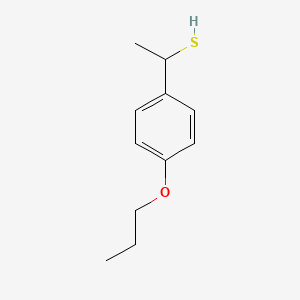
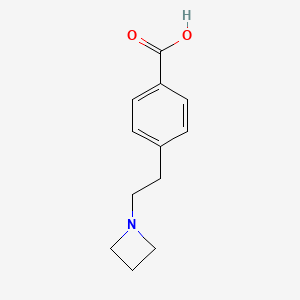
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
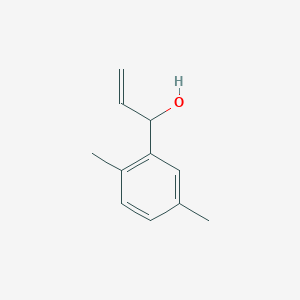
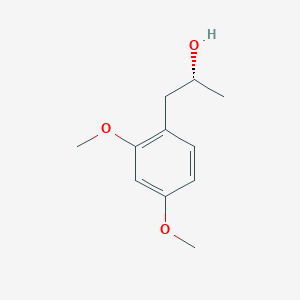


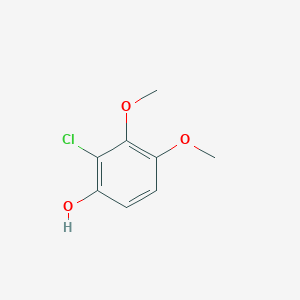
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)

